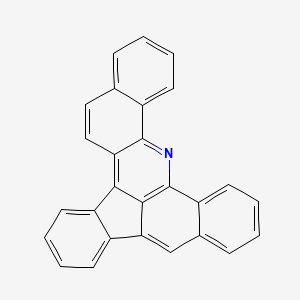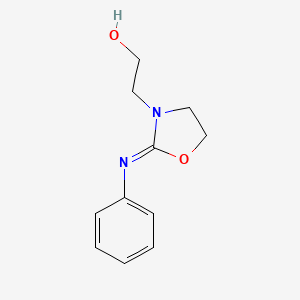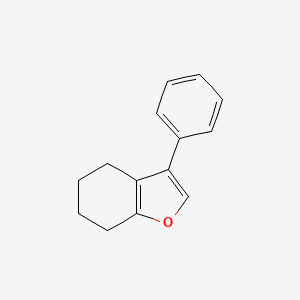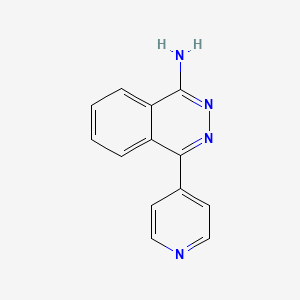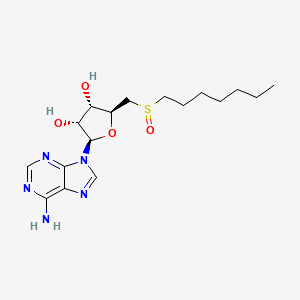
5'-Deoxy-5'-(heptane-1-sulfinyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine base attached to a tetrahydrofuran ring, with additional functional groups that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate leaving groups.
Attachment of the Purine Base: The purine base can be introduced via nucleophilic substitution reactions, where the amino group of the purine attacks an electrophilic center on the tetrahydrofuran ring.
Introduction of the Heptylsulfinyl Group: This step involves the oxidation of a heptylthio group to a heptylsulfinyl group, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol: can undergo various types of chemical reactions, including:
Oxidation: The heptylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The heptylsulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thioether.
Substitution: Formation of various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The heptylsulfinyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-tetrahydrofuran-3,4-diol: Lacks the heptylsulfinyl group, which may reduce its bioavailability.
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methyl)tetrahydrofuran-3,4-diol: Contains a simpler methyl group instead of the heptylsulfinyl group, potentially altering its chemical properties.
Uniqueness
The presence of the heptylsulfinyl group in (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol distinguishes it from similar compounds, potentially enhancing its bioavailability and interaction with biological targets.
Eigenschaften
CAS-Nummer |
63635-63-2 |
|---|---|
Molekularformel |
C17H27N5O4S |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(heptylsulfinylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H27N5O4S/c1-2-3-4-5-6-7-27(25)8-11-13(23)14(24)17(26-11)22-10-21-12-15(18)19-9-20-16(12)22/h9-11,13-14,17,23-24H,2-8H2,1H3,(H2,18,19,20)/t11-,13-,14-,17-,27?/m1/s1 |
InChI-Schlüssel |
JHVUCCHLIUJBQM-VJIILTJSSA-N |
Isomerische SMILES |
CCCCCCCS(=O)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
CCCCCCCS(=O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12903383.png)
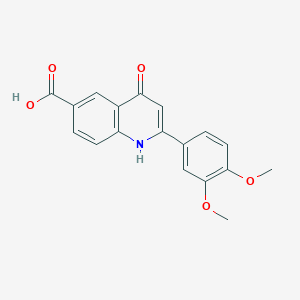
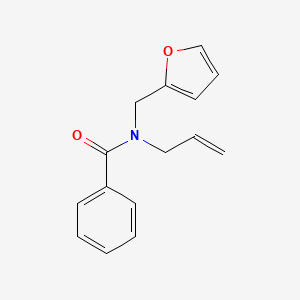
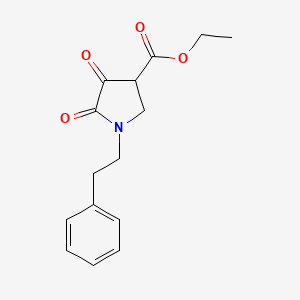

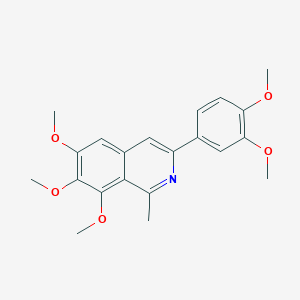

![N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide](/img/structure/B12903409.png)
